molecular formula C11H9NO3 B14807636 4-Cyano-3-cyclopropoxybenzoic acid

4-Cyano-3-cyclopropoxybenzoic acid

Cat. No.: B14807636
M. Wt: 203.19 g/mol
InChI Key: ULVNNCKEEYSDPS-UHFFFAOYSA-N
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Description

4-Cyano-3-cyclopropoxybenzoic acid is an organic compound that features a cyano group (-CN) and a cyclopropoxy group (-O-C3H5) attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyano-3-cyclopropoxybenzoic acid can be achieved through several methods. One common approach involves the reaction of 3-cyclopropoxybenzaldehyde with a cyanating agent such as sodium cyanide or potassium cyanide under controlled conditions. The reaction typically proceeds through a nucleophilic addition mechanism, followed by oxidation to form the desired cyano group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Cyano-3-cyclopropoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The cyano group can be oxidized to form carboxylic acids or amides.

    Reduction: The cyano group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The cyclopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or amides.

    Reduction: Primary amines.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

4-Cyano-3-cyclopropoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 4-Cyano-3-cyclopropoxybenzoic acid involves its interaction with specific molecular targets and pathways. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the cyclopropoxy group can influence the compound’s overall conformation and reactivity. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Cyano-3-methoxybenzoic acid: Similar structure but with a methoxy group instead of a cyclopropoxy group.

    4-Cyano-3-ethoxybenzoic acid: Similar structure but with an ethoxy group instead of a cyclopropoxy group.

    4-Cyano-3-propoxybenzoic acid: Similar structure but with a propoxy group instead of a cyclopropoxy group.

Uniqueness

4-Cyano-3-cyclopropoxybenzoic acid is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

4-cyano-3-cyclopropyloxybenzoic acid

InChI

InChI=1S/C11H9NO3/c12-6-8-2-1-7(11(13)14)5-10(8)15-9-3-4-9/h1-2,5,9H,3-4H2,(H,13,14)

InChI Key

ULVNNCKEEYSDPS-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=CC(=C2)C(=O)O)C#N

Origin of Product

United States

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